molecular formula C8H4Br2FNS B13724970 2,4-Dibromo-5-fluoro-6-methylphenylisothiocyanate

2,4-Dibromo-5-fluoro-6-methylphenylisothiocyanate

Cat. No.: B13724970
M. Wt: 325.00 g/mol
InChI Key: GJRSNXNDCVDDTP-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluoro-6-methylphenylisothiocyanate is an organic compound with the molecular formula C8H4Br2FNS It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-fluoro-6-methylphenylisothiocyanate typically involves the following steps:

    Bromination: The starting material, 5-fluoro-6-methylphenylisothiocyanate, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2 and 4 positions of the phenyl ring.

    Isolation and Purification: The reaction mixture is then subjected to standard isolation and purification techniques such as filtration, washing, and recrystallization to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and real-time monitoring can help optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluoro-6-methylphenylisothiocyanate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions using suitable catalysts or reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form thiourea derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate in an aqueous or organic solvent.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent (e.g., ethanol or tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Formation of substituted phenylisothiocyanate derivatives.

    Oxidation Reactions: Formation of sulfonyl derivatives.

    Reduction Reactions: Formation of thiourea derivatives.

Scientific Research Applications

2,4-Dibromo-5-fluoro-6-methylphenylisothiocyanate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted phenylisothiocyanate derivatives.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluoro-6-methylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. The molecular targets and pathways involved include:

    Protein Labeling: The isothiocyanate group reacts with amino groups on proteins, leading to the formation of stable thiourea linkages.

    Enzyme Inhibition: The compound can inhibit enzyme activity by covalently modifying the active site or other critical residues.

Comparison with Similar Compounds

2,4-Dibromo-5-fluoro-6-methylphenylisothiocyanate can be compared with other similar compounds, such as:

    2,4-Dibromo-5-fluoro-6-methylphenylisocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.

    2,4-Dibromo-5-fluoro-6-methylphenylthiourea: Similar structure but with a thiourea group instead of an isothiocyanate group.

    4,7-Dibromo-5,6-difluorobenzothiadiazole: Similar structure but with a benzothiadiazole ring instead of a phenyl ring.

Properties

Molecular Formula

C8H4Br2FNS

Molecular Weight

325.00 g/mol

IUPAC Name

1,5-dibromo-2-fluoro-4-isothiocyanato-3-methylbenzene

InChI

InChI=1S/C8H4Br2FNS/c1-4-7(11)5(9)2-6(10)8(4)12-3-13/h2H,1H3

InChI Key

GJRSNXNDCVDDTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)Br)N=C=S

Origin of Product

United States

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